[(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine dihydrochloride
Overview
Description
“(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride” is a chemical compound with the CAS Number: 1258651-56-7 . It has a molecular weight of 331.26 . The IUPAC name for this compound is N-[(4-fluoro-3-methylphenyl)(3-pyridinyl)methyl]-1-propanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19FN2.2ClH/c1-3-8-19-16(14-5-4-9-18-11-14)13-6-7-15(17)12(2)10-13;;/h4-7,9-11,16,19H,3,8H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as solubility, melting point, and boiling point are not available in the current data.Scientific Research Applications
Metabolism and Effects of Heterocyclic Amines
Research on heterocyclic amines, such as those formed during the cooking of meat, focuses on their carcinogenic potential and metabolism in humans and animals. For example, studies have investigated the presence of carcinogenic heterocyclic amines in urine of healthy volunteers and their metabolism by enzymes like CYP1A2, suggesting a significant route of metabolism for dietary heterocyclic amines through N-hydroxylation, which could relate to the metabolic pathways of various compounds including potentially "(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride" if studied in a similar context (Ushiyama et al., 1991) (Boobis et al., 1994).
Organophosphorus and Pyrethroid Pesticides
The environmental exposure and potential health effects of organophosphorus and pyrethroid pesticides have been studied in populations, revealing widespread exposure and calling for public health interventions. This work underscores the importance of understanding exposure to and effects of synthetic compounds on human health, which could be relevant for assessing the impact of novel chemicals (Babina et al., 2012).
Diagnostic Tools and Therapeutic Targets for Neurological Disorders
Research into diagnostic markers and potential therapeutic targets for diseases like Alzheimer's and Parkinson's disease, including the use of PET tracers for neurofibrillary tangles and GluN2B-selective NMDA receptor antagonists, represents advanced applications of chemical compounds in medical science. These studies indicate the critical role of chemical research in developing treatments and diagnostics for complex diseases, potentially aligning with research on novel compounds like "(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride" for similar or related applications (Lohith et al., 2018) (Garner et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)-pyridin-3-ylmethyl]propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2.2ClH/c1-3-8-19-16(14-5-4-9-18-11-14)13-6-7-15(17)12(2)10-13;;/h4-7,9-11,16,19H,3,8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMOMZABFHRAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C1=CC(=C(C=C1)F)C)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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